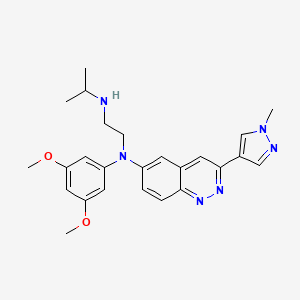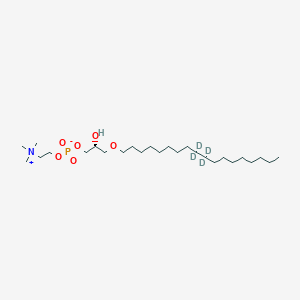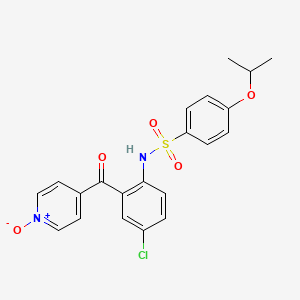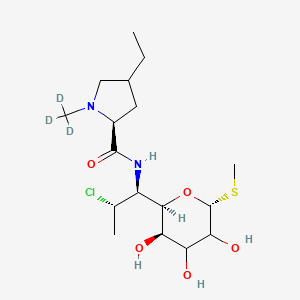
PCSK9 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCSK9 degrader 1 is a selective proprotein convertase subtilisin-like/kexin type 9 degrader. This compound is designed to target and degrade proprotein convertase subtilisin/kexin type 9, a protein that plays a crucial role in the regulation of low-density lipoprotein cholesterol levels in the blood. By promoting the degradation of proprotein convertase subtilisin/kexin type 9, this compound helps in reducing plasma low-density lipoprotein cholesterol levels, thereby potentially lowering the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCSK9 degrader 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as esterification, amidation, and cyclization.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions using reagents like coupling agents and catalysts to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, scaling up the reactions, and ensuring the purity and quality of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
PCSK9 degrader 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions using reducing agents.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
PCSK9 degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of proprotein convertase subtilisin/kexin type 9 and its impact on low-density lipoprotein cholesterol levels.
Biology: Employed in research to understand the role of proprotein convertase subtilisin/kexin type 9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in lowering low-density lipoprotein cholesterol levels and reducing the risk of cardiovascular diseases.
Mechanism of Action
PCSK9 degrader 1 exerts its effects by binding to proprotein convertase subtilisin/kexin type 9 and promoting its degradation. This process involves the following steps:
Binding: this compound binds to proprotein convertase subtilisin/kexin type 9 with high affinity.
Degradation: The binding of this compound leads to the recruitment of cellular degradation machinery, resulting in the degradation of proprotein convertase subtilisin/kexin type 9.
Reduction of Low-Density Lipoprotein Cholesterol Levels: The degradation of proprotein convertase subtilisin/kexin type 9 increases the recycling of low-density lipoprotein receptors on the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol from the blood.
Comparison with Similar Compounds
PCSK9 degrader 1 is unique compared to other similar compounds due to its high selectivity and affinity for proprotein convertase subtilisin/kexin type 9. Similar compounds include:
Evolocumab: A monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9.
Alirocumab: Another monoclonal antibody targeting proprotein convertase subtilisin/kexin type 9.
Inclisiran: A small interfering RNA that reduces proprotein convertase subtilisin/kexin type 9 levels.
This compound stands out due to its small molecule nature, which allows for different modes of administration and potentially fewer side effects compared to monoclonal antibodies .
Properties
Molecular Formula |
C34H34FN3O6S |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
4-[2-fluoro-4-[[(1R)-1-methyl-6-(oxan-2-ylmethoxy)-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]phenyl]benzoic acid |
InChI |
InChI=1S/C34H34FN3O6S/c1-34(19-31(39)38-33-36-13-15-45-33)27-18-30(29(16-23(27)11-12-37-34)43-20-25-4-2-3-14-42-25)44-24-9-10-26(28(35)17-24)21-5-7-22(8-6-21)32(40)41/h5-10,13,15-18,25,37H,2-4,11-12,14,19-20H2,1H3,(H,40,41)(H,36,38,39)/t25?,34-/m1/s1 |
InChI Key |
QSQMEZHJQDPPNQ-GWDUEUPMSA-N |
Isomeric SMILES |
C[C@]1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
Canonical SMILES |
CC1(C2=CC(=C(C=C2CCN1)OCC3CCCCO3)OC4=CC(=C(C=C4)C5=CC=C(C=C5)C(=O)O)F)CC(=O)NC6=NC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)








![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)

